CYT-009-GhrQb -

CYT-009-GhrQb

Catalog Number: EVT-10969166
CAS Number:
Molecular Formula: C42H59N14O31P5
Molecular Weight: 1410.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CYT-009-GhrQb is a compound that has garnered attention for its potential applications in appetite regulation and obesity treatment. It is classified as a selective androgen receptor modulator, which means it selectively binds to androgen receptors to elicit specific biological responses without the side effects typically associated with anabolic steroids. This compound is part of a broader category of nuclear receptor binding agents aimed at treating metabolic disorders.

Source and Classification

The compound is derived from research focused on manipulating the ghrelin signaling pathway, which plays a crucial role in appetite stimulation and energy balance. CYT-009-GhrQb has been investigated in clinical settings, particularly in Phase I trials, to assess its efficacy and safety in humans. It falls under the classification of selective androgen receptor modulators, specifically targeting pathways involved in metabolic regulation and weight management .

Synthesis Analysis

Methods and Technical Details

The synthesis of CYT-009-GhrQb involves several organic chemistry techniques aimed at constructing its complex molecular structure. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and functional group modifications to build the desired heterocyclic framework.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate CYT-009-GhrQb from by-products and unreacted materials.

Technical details regarding specific reaction conditions, catalysts used, and yields are often documented in patent filings or scientific literature .

Molecular Structure Analysis

Structure and Data

The molecular structure of CYT-009-GhrQb features a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms. Its structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb denote the number of respective atoms in the compound. The specific arrangement allows it to interact selectively with androgen receptors. Detailed structural data can be obtained from crystallographic studies or computational modeling .

Chemical Reactions Analysis

Reactions and Technical Details

CYT-009-GhrQb undergoes various chemical reactions that are critical for its biological activity:

  1. Binding Interactions: The compound interacts with androgen receptors through hydrogen bonding and hydrophobic interactions.
  2. Metabolic Pathways: Once administered, it may undergo metabolic transformations that affect its pharmacokinetics.
  3. Degradation: Understanding its stability under physiological conditions is essential for predicting its half-life and efficacy.

The technical details of these reactions are often explored through in vitro studies that simulate biological environments .

Mechanism of Action

Process and Data

The mechanism of action for CYT-009-GhrQb primarily involves its role as a selective modulator of androgen receptors:

  1. Receptor Binding: Upon administration, CYT-009-GhrQb binds selectively to androgen receptors in various tissues.
  2. Signal Transduction: This binding triggers a cascade of cellular events that influence gene expression related to metabolism and appetite regulation.
  3. Physiological Effects: The modulation of these pathways can lead to decreased appetite and altered energy expenditure, contributing to weight loss.

Data from preclinical studies indicate significant effects on metabolic parameters when administered .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CYT-009-GhrQb exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight values can be derived from its structure.
  • Solubility: Solubility characteristics are crucial for formulation; it may exhibit varying solubility in aqueous versus organic solvents.
  • Stability: Stability under different pH levels and temperatures is assessed to ensure efficacy during storage.

These properties are critical for developing effective formulations for clinical use .

Applications

Scientific Uses

CYT-009-GhrQb has potential applications in various scientific fields:

  1. Obesity Treatment: It is primarily investigated for its ability to modulate appetite and promote weight loss.
  2. Metabolic Disorders: Research indicates potential benefits in treating disorders related to insulin resistance and metabolic syndrome.
  3. Pharmaceutical Development: As a selective androgen receptor modulator, it contributes to the development of new therapies aimed at metabolic regulation.

Continued research is necessary to fully elucidate its therapeutic potential and optimize its use in clinical settings .

Introduction to Anti-Obesity Immunotherapies

Obesity as a Neuroendocrine Disorder: Pathophysiological Foundations

Obesity is recognized as a chronic neuroendocrine disease characterized by dysregulation in the bidirectional communication between the gastrointestinal tract, adipose tissue, and the central nervous system. Key appetite-regulating hormones include:

  • Ghrelin: The only known orexigenic (appetite-stimulating) gut peptide, secreted primarily by gastric parietal cells, which activates neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the hypothalamic arcuate nucleus [3] [7].
  • Leptin: An anorexigenic hormone produced by adipose tissue that stimulates pro-opiomelanocortin (POMC) neurons to promote satiety. Obesity induces leptin resistance, blunting its effects [3] [5].
  • Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1): Anorexigenic hormones secreted postprandially by intestinal L-cells, suppressing appetite via brainstem and hypothalamic pathways [7].

The hormonal imbalance in obesity—particularly elevated ghrelin and diminished postprandial satiety signals—disrupts energy homeostasis. Ghrelin’s actions are mediated through the growth hormone secretagogue receptor (GHS-R1a), making it a prime therapeutic target [3] [9].

Table 1: Neuroendocrine Pathways in Appetite Regulation

HormoneSecretion SitePrimary ActionTarget Neurons
GhrelinGastric mucosaOrexigenicNPY/AgRP (Hypothalamus)
LeptinAdipose tissueAnorexigenicPOMC (Hypothalamus)
PYYIntestinal L-cellsAnorexigenicNTS (Brainstem)
GLP-1Intestinal L-cellsAnorexigenicNTS/PVN (Hypothalamus)

Rationale for Immunotherapeutic Interventions in Energy Balance Regulation

Immunotherapies offer a novel mechanistic approach to obesity by inducing long-term neutralization of appetite-regulating hormones through sustained antibody production. Unlike daily-administered receptor agonists (e.g., GLP-1 analogs), vaccines train the immune system to generate antibodies against target hormones, providing prolonged effects with infrequent dosing [4] [7]. The core advantages include:

  • Target specificity: Antibodies bind and neutralize circulating hormones without interacting with cellular receptors, minimizing off-target effects [4].
  • Sustained efficacy: Active immunization generates memory B-cells, enabling persistent antibody production [8].
  • Combinatorial potential: Vaccines can target multiple hormones simultaneously (e.g., ghrelin + leptin) to amplify weight loss [4].

Ghrelin is ideally suited for immunization due to its dependence on octanoylation (a unique post-translational modification) for receptor activation. Antibodies against the active form (acyl-ghrelin) can sequester it without affecting des-acyl ghrelin, preserving its non-appetite-related functions [7] [9].

Historical Development of Obesity Vaccines: From Concept to Clinical Translation

Obesity vaccine development has evolved through three phases:

  • Hormone-targeted vaccines (2000–2010): Early candidates focused on leptin and ghrelin. Leptin vaccines (e.g., Herbalife’s LH0202) failed due to poor immunogenicity and leptin resistance in obesity [4]. Ghrelin vaccines emerged as alternatives, leveraging virus-like particle (VLP) technology to enhance immune recognition.
  • VLP-conjugated formulations: CYT-009-GhrQb (Cytos Biotechnology) combined a ghrelin analog with the Qβ bacteriophage VLP, activating T-cells and inducing high-titer anti-ghrelin antibodies [1] [2].
  • Multi-hormone approaches (post-2010): Vaccines targeting multiple hormones (e.g., ghrelin + PYY) entered preclinical studies to address redundancy in appetite pathways [8].

CYT-009-GhrQb represented a pioneering clinical effort, advancing to Phase I/II trials before discontinuation in 2006 due to insufficient weight loss efficacy [1] [2].

Table 2: Historical Obesity Vaccine Candidates

VaccineTargetPlatformDevelopment PhaseOutcome
CYT-009-GhrQbGhrelinQβ VLP conjugatePhase I/II (2006)Discontinued (Limited efficacy)
LH0202LeptinCarrier proteinPreclinicalAbandoned (Leptin resistance)
GhrQb-001GhrelinQβ VLPPhase IReduced weight gain in rodents
CagriSema®*GLP-1+AmylinPeptide conjugatePhase IIIOngoing (2025)

**Not a vaccine but illustrates multi-hormone targeting.

Properties

Product Name

CYT-009-GhrQb

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C42H59N14O31P5

Molecular Weight

1410.9 g/mol

InChI

InChI=1S/C21H30N7O17P3.C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t2*10-,11-,13-,14-,15-,16-,20-,21-/m11/s1

InChI Key

HDXXPHUBUBEPGJ-JJVDBIKMSA-N

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.